molecular formula C10H14BBrO2 B8532397 4-Bromo-2,6-diethylphenylboronic acid

4-Bromo-2,6-diethylphenylboronic acid

Cat. No. B8532397
M. Wt: 256.93 g/mol
InChI Key: KHXZGRYSDWFUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-diethylphenylboronic acid is a useful research compound. Its molecular formula is C10H14BBrO2 and its molecular weight is 256.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2,6-diethylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-diethylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2,6-diethylphenylboronic acid

Molecular Formula

C10H14BBrO2

Molecular Weight

256.93 g/mol

IUPAC Name

(4-bromo-2,6-diethylphenyl)boronic acid

InChI

InChI=1S/C10H14BBrO2/c1-3-7-5-9(12)6-8(4-2)10(7)11(13)14/h5-6,13-14H,3-4H2,1-2H3

InChI Key

KHXZGRYSDWFUSS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1CC)Br)CC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2,6-diethyl-1-iodobenzene (10 g, 0.029 mol) in tetrahydrofuran (100 ml) at −75° C. is added n-butyl lithium (1.6 M in hexanes, 22.2 ml, 0.035 mol) dropwise maintaining the temperature of the reaction mixture below −70° C. When the addition is complete the mixture is stirred at −75° C. for an additional 30 minutes and then trimethyl borate (17.98 g, 0.17 mol) is added dropwise. After the addition is complete the reaction is stirred at −75° C. for 1 hour, then allowed to come to room temperature and stirred for 2 hours, followed by cooling in an ice bath and acidification with 0.5 N aqueous hydrochloric acid. The mixture is extracted with ethyl acetate (3×300 ml) and the organic fractions are combined, washed with brine, dried over anhydrous sodium sulphate. The mixture is filtered and the filtrate is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give 4-bromo-2,6-diethylphenylboronic acid (5 g) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.